1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-16-10-14-13-9(17-10)12-8(15)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBTUFLBKUVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-(methylthio)-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methylthio group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The compound may also inhibit specific enzymes or proteins essential for the survival of the microorganisms .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Mechanistic Insights
Biological Activity
1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.37 g/mol. The compound features a thiadiazole ring substituted with a methylthio group and a phenylurea moiety, which contributes to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including phosphatases and kinases, which are crucial in cellular signaling pathways.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with the proliferation of cancer cells by inducing cell cycle arrest.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound effectively inhibited cell growth. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The compound's mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases.
Q & A
Q. What are the standard synthetic routes for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea?
The compound is synthesized via multi-step protocols, typically involving:
- Step 1: Formation of the 1,3,4-thiadiazole core through cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2: Introduction of the methylthio group at the 5-position via nucleophilic substitution or coupling reactions using methylthiol precursors .
- Step 3: Urea linkage formation between the thiadiazole moiety and phenyl group using phenyl isocyanate or carbodiimide-mediated coupling .
Key reagents include triethylamine (base) and solvents like DMF or ethanol, with yields optimized at 60–80°C .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., methylthio protons at δ 2.5–2.7 ppm; urea NH signals at δ 9.5–10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 306.2 for C₁₁H₁₀N₄OS₂) .
Q. What in vitro models are used to assess its biological activity?
- Anticancer assays: Cytotoxicity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cells via MTT assays, with IC₅₀ values reported in the 2–20 μM range .
- Anticonvulsant models: Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents, with ED₅₀ values as low as 0.65 μmol/kg .
- Antimicrobial screening: Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Candida albicans .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection: Ethanol or DMF enhances solubility of intermediates, reducing side products .
- Temperature control: Maintaining 60–70°C during urea coupling minimizes decomposition .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated urea formation, improving yields by 15–20% .
- Purification: Gradient column chromatography (hexane:ethyl acetate) isolates the target compound with >98% purity .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Substituent effects: Anticancer activity is enhanced with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring, while anticonvulsant activity favors halogenated benzylthio groups .
- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Metabolic stability: Liver microsome assays (e.g., human CYP450 isoforms) explain differences between in vitro and in vivo results .
Q. What computational methods predict interactions with biological targets?
- Molecular docking: AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., VEGFR-2) and γ-aminobutyric acid (GABA) receptors .
- DFT calculations: B3LYP/6-31G(d) basis sets analyze electron density at the urea carbonyl, correlating with hydrogen-bonding efficacy in enzyme inhibition .
- QSAR models: Hammett constants (σ) of substituents predict logP and bioavailability, guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
